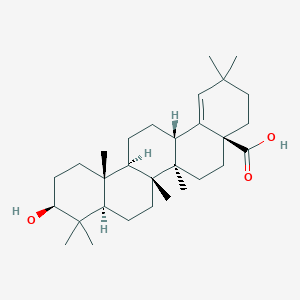
1-(2-Methylpiperazin-1-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methylpiperazin-1-YL)propan-2-OL, also known as MPPO, is a chemical compound that has gained significant attention in the scientific research community. MPPO is a tertiary amine that has been found to possess various biochemical and physiological effects. In
Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized, including compounds related to 1-(2-Methylpiperazin-1-YL)propan-2-OL, to evaluate their Src kinase inhibitory and anticancer activities. One compound exhibited significant inhibitory potency against Src kinase, suggesting potential applications in cancer treatment Sharma et al., 2010.
Crystal Structure Analysis
Research on new solvates of olanzapine, including olanzapine propan-2-ol hemisolvate monohydrate, provides insights into the molecular conformation and crystal packing of these structures. Such studies contribute to the understanding of drug polymorphism and its implications for drug development Bojarska et al., 2013.
Antagonistic Activity Study
Synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives aimed at developing α_1 receptor antagonists demonstrates the compound's relevance in designing therapeutics targeting specific receptors Hon, 2013.
properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-5-9-3-4-10(7)6-8(2)11/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETIDONBPBWNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562069 |
Source


|
| Record name | 1-(2-Methylpiperazin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperazin-1-YL)propan-2-OL | |
CAS RN |
126934-46-1 |
Source


|
| Record name | 1-(2-Methylpiperazin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)


